![molecular formula C15H19NO5 B13676478 (S)-4-Benzyl-3-[(R)-3,5-dihydroxypentanoyl]oxazolidin-2-one](/img/structure/B13676478.png)
(S)-4-Benzyl-3-[(R)-3,5-dihydroxypentanoyl]oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing nitrogen and oxygen in a five-membered ring. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and chiral auxiliaries in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method involves the reaction of a chiral amino alcohol with a benzyl-protected carbonyl compound under acidic or basic conditions to form the oxazolidinone ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like p-toluenesulfonic acid or triethylamine.
Industrial Production Methods
Industrial production of oxazolidinones, including (S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one, often employs continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis has also been reported to improve reaction rates and product purity .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the oxazolidinone ring can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyl group.
Major Products Formed
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
(S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Biology: Studied for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Investigated for its antibacterial properties, particularly against gram-positive bacteria.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one involves its interaction with molecular targets such as enzymes or bacterial ribosomes. In medicinal applications, it acts as a protein synthesis inhibitor by binding to the bacterial ribosome and preventing the formation of the initiation complex, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but different structural features.
Tedizolid: A more potent oxazolidinone derivative with enhanced activity against resistant bacterial strains.
Cycloserine: An older oxazolidinone used as a second-line treatment for tuberculosis.
Uniqueness
(S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one is unique due to its specific chiral centers, which provide high stereoselectivity in asymmetric synthesis. Its dual hydroxyl groups also offer additional sites for chemical modification, enhancing its versatility in various applications .
Properties
Molecular Formula |
C15H19NO5 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
4-benzyl-3-(3,5-dihydroxypentanoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H19NO5/c17-7-6-13(18)9-14(19)16-12(10-21-15(16)20)8-11-4-2-1-3-5-11/h1-5,12-13,17-18H,6-10H2 |
InChI Key |
NXBZPQIFYAKXSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CC(CCO)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4-chloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13676395.png)
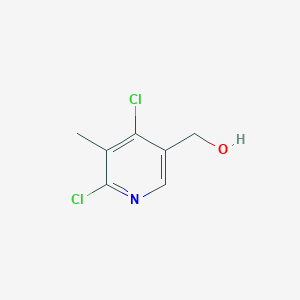
![6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676409.png)
![Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B13676419.png)

![[4-(hydroxymethyl)cyclohexyl]methyl Acetate](/img/structure/B13676446.png)
![Methyl (R)-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate](/img/structure/B13676454.png)
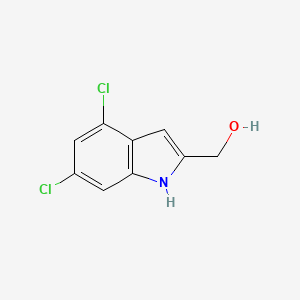

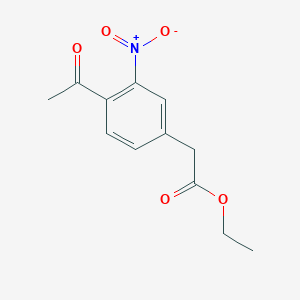
![Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13676470.png)
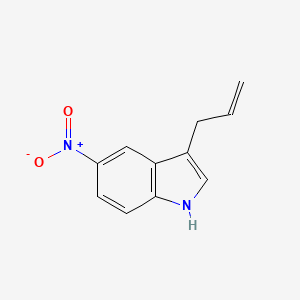
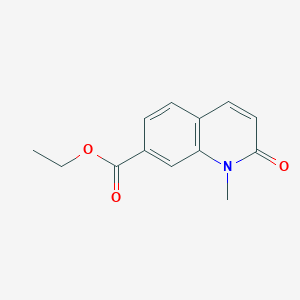
![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676475.png)
